molecular formula C10H20O3 B1585022 Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylpropyl ester CAS No. 29240-17-3

Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylpropyl ester

Cat. No. B1585022
CAS RN: 29240-17-3
M. Wt: 188.26 g/mol
InChI Key: AQKYLAIZOGOPAW-UHFFFAOYSA-N
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Patent
US08609883B2

Procedure details

The reaction is effected in a reactor arrangement of a first reactor of type D with two reactors of type B connected downstream in series. 0.26 kg/l·h of an 88% by weight solution of tert-amyl hydroperoxide in water, 0.47 kg/l·h of a 25% by weight solution of potassium hydroxide in water, 0.50 kg/l·h of a 25% by weight solution of sodium hydroxide in water and 0.26 kg/l·h of pivaloyl chloride are fed to the first reactor. The metering rates are based on the total volume of the reactor arrangement in litres. Cooling with cooling water keeps the internal temperature in the first reactor at 25° C. and in the two downstream reactors at 15° C. The reaction mixture withdrawn from the third reactor is mixed with 0.79 kg/l·h of demineralized water and 0.08 kg/l·h of isododecane, and the organic phase is removed. The organic phase is washed successively with an 8% by weight solution of sodium hydroxide in water, with a solution of 10% by weight of sodium sulphite in water comprising acetic acid and with demineralized, water, and then dried with calcium chloride. 0.42 kg/l·h of a 75% by weight solution of tert-amyl peroxypivalate in isododecane is obtained (80.6% based on pivaloyl chloride).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([O:6][OH:7])([CH2:4][CH3:5])([CH3:3])[CH3:2].[OH-].[K+].[OH-].[Na+].[C:12](Cl)(=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14]>O>[C:12]([O:7][O:6][C:1]([CH2:4][CH3:5])([CH3:3])[CH3:2])(=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(CC)OO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is effected in a reactor
CUSTOM
Type
CUSTOM
Details
arrangement of a first reactor of type D with two reactors of type B connected downstream in series
CUSTOM
Type
CUSTOM
Details
at 25° C.
CUSTOM
Type
CUSTOM
Details
at 15° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture withdrawn from the third reactor
ADDITION
Type
ADDITION
Details
is mixed with 0.79 kg/l·h of demineralized water and 0.08 kg/l·h of isododecane
CUSTOM
Type
CUSTOM
Details
the organic phase is removed
WASH
Type
WASH
Details
The organic phase is washed successively with an 8% by weight solution of sodium hydroxide in water, with a solution of 10% by weight of sodium sulphite in water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with demineralized, water, and then dried with calcium chloride
CUSTOM
Type
CUSTOM
Details
is obtained (80.6% based on pivaloyl chloride)

Outcomes

Product
Name
Type
Smiles
C(C(C)(C)C)(=O)OOC(C)(C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.